2-Bromo-3-(5-fluoro-2-methoxyphenyl)-1-propene
Description
2-Bromo-3-(5-fluoro-2-methoxyphenyl)-1-propene (CAS Ref: 10-F200632) is a brominated aromatic propene derivative characterized by a 5-fluoro-2-methoxyphenyl substituent. Its structure combines electron-withdrawing (bromo, fluoro) and electron-donating (methoxy) groups, which influence its reactivity and physical properties.
Structure
3D Structure
Properties
IUPAC Name |
2-(2-bromoprop-2-enyl)-4-fluoro-1-methoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrFO/c1-7(11)5-8-6-9(12)3-4-10(8)13-2/h3-4,6H,1,5H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWGYOAUIKXDBHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)CC(=C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrFO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-(5-fluoro-2-methoxyphenyl)-1-propene typically involves the bromination of 3-(5-fluoro-2-methoxyphenyl)-1-propene. This can be achieved through the use of bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane at a temperature range of 0-25°C.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-(5-fluoro-2-methoxyphenyl)-1-propene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The propene chain can be oxidized to form epoxides or diols.
Reduction Reactions: The compound can be reduced to form the corresponding alkane or alcohol.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) at elevated temperatures.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or osmium tetroxide for dihydroxylation.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Major Products
Substitution: Formation of substituted derivatives with different functional groups.
Oxidation: Formation of epoxides or diols.
Reduction: Formation of alkanes or alcohols.
Scientific Research Applications
Synthetic Routes
The synthesis of 2-Bromo-3-(5-fluoro-2-methoxyphenyl)-1-propene typically involves:
- Bromination : Using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN).
- Reaction Conditions : Conducted under controlled conditions to optimize yield and purity.
Industrial Production
For large-scale production, continuous flow reactors and automated systems are employed to enhance efficiency and scalability.
Organic Synthesis
The compound serves as an intermediate in the synthesis of more complex organic molecules. It can undergo various chemical reactions, including:
- Substitution Reactions : The bromine atom can be replaced by nucleophiles such as amines or thiols.
- Oxidation Reactions : The propene chain can be oxidized to form epoxides or diols.
- Reduction Reactions : Can be reduced to form alkanes or alcohols.
| Reaction Type | Common Reagents | Conditions |
|---|---|---|
| Substitution | Sodium methoxide | Polar aprotic solvents |
| Oxidation | m-Chloroperbenzoic acid | Room temperature |
| Reduction | Lithium aluminum hydride | Inert atmosphere |
Pharmaceutical Research
This compound is investigated for its potential as a drug candidate due to its biological activity. Studies suggest it may inhibit inflammatory pathways and exhibit antimicrobial properties.
Research highlights several key areas of biological activity:
- Antimicrobial Properties : Effective against various bacteria and fungi.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 5.64 µM |
| Escherichia coli | 8.33 µM |
| Candida albicans | 16.69 µM |
- Anti-inflammatory Activity : Potential to inhibit specific cytokines involved in inflammation.
- Antioxidant Activity : Preliminary assessments indicate possible antioxidant properties.
Material Science
The compound is also utilized in the preparation of polymers and advanced materials, which can be tailored for specific applications based on its chemical properties.
Case Studies and Research Findings
Recent studies have focused on synthesizing derivatives of this compound, demonstrating its potential as a lead compound in drug discovery. Modifications to the methoxy group have been shown to enhance antimicrobial potency against specific strains while maintaining low toxicity levels.
Biological Activity
2-Bromo-3-(5-fluoro-2-methoxyphenyl)-1-propene is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound features a propene backbone with bromine and fluorine substituents, as well as a methoxy group on the phenyl ring. This unique structure influences its reactivity and biological interactions.
The mechanism of action for this compound involves its interaction with specific molecular targets within biological systems. The bromine and fluorine atoms can form strong interactions with enzymes and receptors, potentially modulating their activities. This modulation may lead to various biological effects, such as:
- Inhibition of inflammatory pathways : The compound has been suggested to inhibit certain inflammatory mediators, which could be beneficial in conditions characterized by inflammation.
- Antimicrobial activity : Studies indicate that it may possess properties that inhibit microbial growth, making it a candidate for further investigation in the field of infectious diseases.
Biological Activity Overview
Research has highlighted several key areas where this compound exhibits biological activity:
1. Antimicrobial Properties
The compound has shown potential in inhibiting the growth of various bacteria and fungi. Preliminary studies suggest effectiveness against both Gram-positive and Gram-negative strains.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 5.64 µM |
| Escherichia coli | 8.33 µM |
| Candida albicans | 16.69 µM |
2. Anti-inflammatory Activity
The compound may act as an anti-inflammatory agent by inhibiting specific cytokines or enzymes involved in inflammatory processes. Further research is needed to elucidate the precise pathways affected.
3. Antioxidant Activity
Preliminary assessments suggest that this compound may possess antioxidant properties, which could contribute to its overall therapeutic potential.
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds highlights the unique attributes of this compound:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-Bromo-3-(3-fluoro-4-methoxyphenyl)-1-propene | C12H12BrF | Contains bromine and fluorine; unique methoxy substitution |
| 2-Bromo-4-fluorotoluene | C7H6BrF | Lacks the propene structure; simpler reactivity |
| 5-Fluoro-2-methoxyphenylboronic acid | C10H10BBrF | Different functional group; used in cross-coupling reactions |
Case Studies and Research Findings
Recent studies have focused on the synthesis and biological evaluation of derivatives of this compound, demonstrating its potential as a lead compound in drug discovery. For instance, a study reported that modifications to the methoxy group enhanced antimicrobial potency against specific strains while maintaining low toxicity levels.
Comparison with Similar Compounds
Substituent Effects on Reactivity
- Electron-Withdrawing Groups (Br, F) : Increase electrophilicity, making the compound more reactive in Suzuki-Miyaura or Ullmann coupling reactions. The biphenyl derivative (CAS 951890-17-8) is particularly suited for cross-coupling due to its extended aromatic system .
- Electron-Donating Groups (OCH₃) : The methoxy group in the target compound stabilizes intermediates in nucleophilic aromatic substitution but may reduce oxidative stability compared to fully halogenated analogs .
Phase Behavior and Solubility
- While direct data for the target compound are unavailable, studies on structurally similar sulfur-containing propenes (e.g., 1-propanethiol) demonstrate that polar substituents (e.g., methoxy) reduce volatility and enhance liquid-phase solubility in hydrocarbon systems .
Q & A
Q. What are the recommended synthetic routes for 2-bromo-3-(5-fluoro-2-methoxyphenyl)-1-propene, and how can reaction conditions be optimized?
Synthesis typically involves allylic bromination or cross-coupling reactions . For allylic bromination, N-bromosuccinimide (NBS) in a radical-initiated system (e.g., using AIBN) under controlled temperatures (60–80°C) is effective for introducing bromine at the allylic position . For aryl-functionalized derivatives, Suzuki-Miyaura coupling with a boronic acid precursor (e.g., 3-bromo-5-fluoro-2-methoxyphenylboronic acid) may be employed, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and anhydrous conditions . Optimization involves adjusting solvent polarity (e.g., THF vs. DMF), stoichiometry of reactants, and reaction time to minimize side products.
Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?
- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., methoxy, fluoro, and bromine groups). The vinyl proton (C=CH₂) typically resonates at δ 5.5–6.5 ppm, while aromatic protons show splitting patterns influenced by fluorine .
- X-ray crystallography : Resolves molecular geometry, confirming bond angles (e.g., C-Br bond length ~1.9 Å) and planarity of the aromatic system. Crystallographic data from structurally analogous compounds (e.g., (2E)-3-(3-bromo-4-methoxyphenyl)-1-propene derivatives) provide reference frameworks .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (expected ~257.05 g/mol) and isotopic patterns for bromine.
Advanced Research Questions
Q. How do electronic effects of the 5-fluoro and 2-methoxy substituents influence the compound’s reactivity in cross-coupling reactions?
The methoxy group (-OCH₃) is electron-donating, activating the phenyl ring toward electrophilic substitution, while the fluoro group (-F) is weakly electron-withdrawing, directing reactivity to specific positions. This combination creates a polarized aryl system, enhancing oxidative addition efficiency in palladium-catalyzed couplings . Computational studies (DFT) can model charge distribution to predict regioselectivity. For example, the meta-fluorine may reduce electron density at the para-position, favoring coupling at the ortho-methoxy site .
Q. What strategies resolve contradictions in reported biological activity data for halogenated allylbenzene derivatives?
Discrepancies often arise from variations in assay conditions (e.g., cell line specificity) or impurities in synthesized batches. To address this:
- Comparative studies : Test the compound alongside analogs (e.g., 2-bromo-3-(4-fluoro-1-naphthyl)-1-propene) under identical conditions to isolate substituent effects .
- Purity validation : Use HPLC (≥95% purity) and control for residual catalysts (e.g., Pd content via ICP-MS).
- Mechanistic profiling : Employ enzyme inhibition assays (e.g., kinase panels) to identify off-target interactions that may explain variability .
Q. How can computational modeling predict the compound’s interactions with biological targets?
Molecular docking (e.g., AutoDock Vina) and MD simulations model binding affinities to enzymes like cytochrome P450 or kinases. The bromine atom’s van der Waals volume and fluorine’s electronegativity are critical for hydrophobic and hydrogen-bonding interactions. For instance, docking studies of similar compounds (e.g., 2-bromo-3-(3,5-dichlorophenyl)-1-propene) reveal halogen bonding with catalytic residues, guiding mutagenesis experiments .
Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?
Scaling reactions like allylic bromination risks radical recombination or over-bromination . Mitigation strategies include:
- Flow chemistry : Ensures precise temperature control and reduces side reactions .
- Protecting groups : Temporarily shield the methoxy group during bromination to prevent demethylation .
- In-line analytics : Use FTIR or Raman spectroscopy for real-time monitoring of intermediate stability.
Methodological Considerations
Q. How to design experiments to probe the compound’s stability under varying pH and temperature?
- pH stability : Incubate the compound in buffers (pH 2–12) at 37°C for 24–72 hours, followed by LC-MS to detect degradation products (e.g., debromination or hydrolysis).
- Thermal analysis : TGA/DSC measures decomposition onset temperatures, while Arrhenius plots (k vs. 1/T) predict shelf-life .
Q. What advanced techniques elucidate the role of the allylic bromine in nucleophilic substitution reactions?
- Kinetic isotope effects (KIE) : Compare reaction rates using deuterated analogs to identify rate-determining steps.
- XAS (X-ray absorption spectroscopy) : Probes bromine’s electronic environment during substitution, revealing transition states .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
